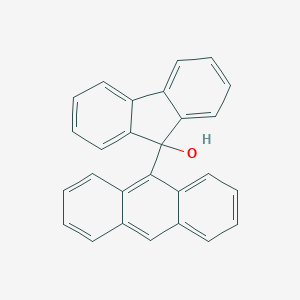

9-(Anthracen-9-yl)-9H-fluoren-9-ol

Description

Contextualization of Anthracene (B1667546) and Fluorene (B118485) Scaffolds in Modern Organic Chemistry

Anthracene and fluorene are fundamental building blocks in the toolkit of modern organic chemists. Anthracene, a tricyclic aromatic hydrocarbon, is recognized for its characteristic blue fluorescence and its ability to undergo [4π+4π] cycloaddition reactions upon UV irradiation. researchgate.net This photoreactivity has been extensively explored for creating reversible polymer systems and other light-responsive materials. researchgate.net Anthracene derivatives are also key components in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and fluorescent probes due to their excellent charge transport capabilities and high quantum yields. mdpi.commdpi.comnih.gov

Fluorene, another tricyclic system, is distinguished by its C9 methylene (B1212753) bridge, which provides a convenient site for functionalization. This allows for the fine-tuning of its electronic and physical properties without significantly altering the aromatic core. Fluorene-based materials are prized for their high thermal stability, strong blue luminescence, and good hole-transporting characteristics, making them staples in the design of blue-emitting OLEDs and other optoelectronic devices. The ability to introduce different substituents at the 9-position has led to a vast library of fluorene derivatives with tailored functionalities.

Historical Perspectives on the Development of Polycyclic Aromatic Hydrocarbon Derivatives and Fluorenols

The study of polycyclic aromatic hydrocarbons has a rich history, beginning with their isolation from coal tar in the 19th century. Early research focused on understanding their fundamental structure and reactivity. The 20th century witnessed a surge in the development of synthetic methods, enabling chemists to create a diverse range of PAH derivatives. This opened the door to their application in various technologies, from dyes and pigments to the burgeoning field of organic electronics.

Fluorenols, which are fluorene derivatives bearing a hydroxyl group at the 9-position, represent a significant subclass of these compounds. chemeo.comnist.govchembk.comchemsrc.comnih.gov The introduction of the hydroxyl group not only influences the molecule's electronic properties but also serves as a reactive handle for further synthetic transformations. Initially valued as synthetic intermediates, fluorenols have gained prominence in their own right as materials for luminescent applications and as probes for biological systems. chemsrc.com

Rationale and Significance of Investigating 9-(Anthracen-9-yl)-9H-fluoren-9-ol and Related Hybrids

The rationale for designing and synthesizing hybrid molecules like this compound lies in the principle of molecular engineering. The goal is to create multifunctional materials that combine the advantageous properties of their constituent parts. In this case, the high fluorescence efficiency of the anthracene core is coupled with the thermal stability and tunable nature of the fluorene scaffold.

The significance of this particular hybrid stems from its unique three-dimensional structure. The steric hindrance between the bulky anthracene and fluorene units forces them into a non-coplanar arrangement. This spatial orientation is crucial as it can effectively suppress intermolecular interactions, such as the formation of excimers (excited-state dimers), which often lead to a decrease in luminescence efficiency and a red-shift in the emission spectrum. By preventing these quenching pathways, the intrinsic high quantum yield of the anthracene chromophore can be preserved in the solid state, a critical requirement for efficient OLEDs.

Scope and Objectives of Academic Inquiry into the Chemical Compound

The academic investigation of this compound is multifaceted, encompassing its synthesis, characterization, and the exploration of its potential applications. The primary objectives of this research are:

Synthetic Methodology: To develop efficient and scalable synthetic routes to produce high-purity this compound and its derivatives. This often involves nucleophilic addition of an organometallic anthracene species to fluorenone.

Structural and Photophysical Characterization: To thoroughly characterize the molecule's structure using techniques like NMR, mass spectrometry, and single-crystal X-ray diffraction. nih.gov Detailed photophysical studies are conducted to determine its absorption and emission spectra, fluorescence quantum yield, and excited-state lifetime. nih.govcolab.ws

Electrochemical Analysis: To probe the compound's electrochemical properties using techniques such as cyclic voltammetry. researchgate.net This provides crucial information about its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are essential for designing and predicting the performance of electronic devices. researchgate.net

Device Fabrication and Testing: To incorporate this compound into prototype optoelectronic devices, particularly OLEDs, as either the emissive layer or a host material. The performance of these devices is then evaluated in terms of their efficiency, brightness, color purity, and operational stability.

Through these comprehensive investigations, researchers aim to establish clear structure-property relationships that will guide the future design of advanced materials for a new generation of organic electronics.

Data Tables

Table 1: Physicochemical Properties of Parent Scaffolds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Properties |

| Anthracene | C₁₄H₁₀ | 178.23 | 215-218 | Blue fluorescence, undergoes photodimerization researchgate.netmdpi.com |

| 9H-Fluoren-9-ol | C₁₃H₁₀O | 182.22 chemeo.comnist.gov | 153-154 chembk.comchemsrc.com | Reactive hydroxyl group, thermal stability chembk.comchemsrc.com |

Table 2: Representative Research Findings on Anthracene-Fluorene Hybrids

| Derivative | Synthesis Method | Emission Max (nm) | Application | Reference |

| 9-(9H-fluoren-9-yl)anthracene | Reaction of 9-bromofluorene (B49992) and anthracene with a catalyst | 435 (blue light) | Organic electroluminescent material | google.com |

| 9,10-disubstituted anthracenes | Suzuki-Miyaura cross-coupling | Varies with substituent | Organic thin-film transistors (OTFTs) | mdpi.comnih.gov |

Properties

Molecular Formula |

C27H18O |

|---|---|

Molecular Weight |

358.4 g/mol |

IUPAC Name |

9-anthracen-9-ylfluoren-9-ol |

InChI |

InChI=1S/C27H18O/c28-27(24-15-7-5-13-22(24)23-14-6-8-16-25(23)27)26-20-11-3-1-9-18(20)17-19-10-2-4-12-21(19)26/h1-17,28H |

InChI Key |

TXISIEUUYIYSFZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4(C5=CC=CC=C5C6=CC=CC=C64)O |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 9 Anthracen 9 Yl 9h Fluoren 9 Ol and Its Derivatives

Strategic Approaches for Constructing the 9-Substituted Fluorenol Core

The creation of the 9-substituted fluorenol core is a foundational step in the synthesis of 9-(Anthracen-9-yl)-9H-fluoren-9-ol and its derivatives. This transformation typically involves the conversion of the carbonyl group of 9-fluorenone (B1672902) into a tertiary alcohol, with the simultaneous introduction of a new substituent at the C-9 position.

Advanced Organometallic Reagents in Carbon-Carbon Bond Formation at C-9 of Fluorene (B118485)

Organometallic reagents are powerful tools for forming carbon-carbon bonds, and their application in the synthesis of 9-substituted fluorenols is well-established. These reagents, featuring a carbon-metal bond, act as potent nucleophiles, readily attacking the electrophilic carbonyl carbon of 9-fluorenone.

The Grignard reaction is a classic and versatile method for the formation of carbon-carbon bonds. youtube.comyoutube.com It involves the reaction of an organomagnesium halide (Grignard reagent) with a carbonyl compound. In the context of synthesizing 9-aryl-9H-fluoren-9-ols, an arylmagnesium halide is reacted with 9-fluorenone. The aryl group from the Grignard reagent adds to the carbonyl carbon, and subsequent aqueous workup yields the desired tertiary alcohol.

Recent advancements have focused on optimizing Grignard reaction protocols to enhance efficiency, yield, and environmental friendliness. One significant development is the use of continuous flow technology. rsc.orgrsc.org This approach has been shown to dramatically increase the yield of 9-aryl-fluoren-9-ols from as low as 45% in traditional batch processes to over 99%. rsc.org The continuous flow method also offers substantial reductions in raw material costs, solid waste emission, and production time. rsc.org

| Parameter | Batch Process | Continuous Flow Process | Improvement |

| Yield | 45% | >99% | >54% increase |

| Raw Material Cost | - | - | 35% reduction |

| Solid Waste Emission | - | - | 64% reduction |

| Production Period | - | - | 86% reduction |

| Atom Efficiency (Ae) | 34.46% | 75.8% | 120% increase |

| Reaction Mass Efficiency (RME) | 31.47% | 69.93% | 122% increase |

| Carbon Efficiency (CE) | 41.83% | 92.97% | 122% increase |

| E-factor | 26.5882 kg/kg | 1.9747 kg/kg | 92.57% reduction |

Table 1: Comparison of Batch vs. Continuous Flow Grignard Reaction for 9-Aryl-Fluoren-9-ol Synthesis. rsc.org

The synthesis of the specific target molecule, this compound, can be achieved by employing 9-anthracenylmagnesium bromide as the Grignard reagent in a reaction with 9-fluorenone. The preparation of this specific Grignard reagent involves the reaction of 9-bromoanthracene (B49045) with magnesium metal.

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic rings. In the context of fluorene chemistry, directed lithiation involves the deprotonation of an acidic proton on the fluorene ring system using a strong organolithium base, such as n-butyllithium or tert-butyllithium. The position of lithiation can be controlled by the presence of a directing group. For the synthesis of 9-substituted fluorenes, the proton at the C-9 position is particularly acidic and can be selectively removed.

Once the fluorenyl anion is generated, it can be quenched with an appropriate electrophile. To synthesize this compound via this route, one could envision a strategy where a lithiated anthracene (B1667546) species is quenched with 9-fluorenone. Alternatively, lithiation of fluorene at the 9-position followed by reaction with an electrophilic anthracene derivative could be explored. However, the direct lithiation of anthracene can be complex due to competing side reactions.

Palladium-Catalyzed Coupling Reactions for Anthracene-Fluorene Linkage

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl compounds and other complex organic molecules. beilstein-journals.orgnih.govnih.gov These reactions offer a highly efficient and selective means of forming carbon-carbon bonds between different aromatic systems.

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. libretexts.orgrsc.orgyoutube.com This reaction is widely used for the formation of carbon-carbon bonds between sp2-hybridized carbons. youtube.com

To synthesize this compound using this methodology, a potential strategy involves the coupling of 9-bromofluoren-9-ol with anthracene-9-boronic acid or a corresponding boronic ester. The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base. The base is crucial for the transmetalation step of the catalytic cycle. libretexts.org

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (e.g., 9-bromofluoren-9-ol) to form a palladium(II) intermediate. libretexts.org

Transmetalation: The organoboron compound (e.g., anthracene-9-boronic acid) transfers its organic group to the palladium(II) complex. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the palladium(0) catalyst. libretexts.org

| Component | Role | Example |

| Palladium Catalyst | Facilitates the reaction | Tetrakis(triphenylphosphine)palladium(0) |

| Organic Halide | Coupling partner | 9-Bromofluoren-9-ol |

| Organoboron Reagent | Coupling partner | Anthracene-9-boronic acid |

| Base | Activates the organoboron reagent | Sodium carbonate, potassium phosphate |

| Solvent | Reaction medium | Toluene, dioxane, water |

Table 2: Key Components of the Suzuki-Miyaura Cross-Coupling Reaction.

The Suzuki-Miyaura coupling is known for its high functional group tolerance and the relatively mild reaction conditions under which it can be performed. libretexts.org

While the Suzuki-Miyaura coupling is a prominent method, other palladium-catalyzed reactions can also be employed for the formation of the anthracene-fluorene linkage. These include the Stille coupling (using organotin reagents), the Hiyama coupling (using organosilicon reagents), and the Negishi coupling (using organozinc reagents). Each of these methods has its own advantages and disadvantages concerning substrate scope, functional group tolerance, and the toxicity of the organometallic reagents.

Furthermore, methods involving C-H activation have emerged as a powerful tool for carbon-carbon bond formation. acs.org A strategy could involve the palladium-catalyzed direct arylation of fluorene with an activated anthracene derivative. This approach avoids the pre-functionalization required for traditional cross-coupling reactions, making it a more atom-economical process.

A patent describes the synthesis of 9-(fluoren-9-yl)anthracene through the reaction of 9-bromofluorene (B49992) and anthracene using a catalyst like iron or aluminum powder in carbon disulfide. google.com While this method does not directly produce the fluorenol, subsequent oxidation of the C-9 position could potentially yield the target compound.

Stereoselective Synthesis and Chiral Resolution of Fluorenol Analogues

The creation of specific stereoisomers of fluorenol derivatives is a critical area of research, as the three-dimensional arrangement of atoms can profoundly influence the material's properties. This section delves into the methodologies for achieving stereocontrol in the synthesis of these complex molecules.

Enantioconvergent Synthesis of Chiral Fluorenols

A significant advancement in the asymmetric synthesis of chiral fluorenols has been the development of enantioconvergent methods. These strategies are particularly valuable as they can convert a racemic mixture of starting materials into a single, enantioenriched product, thereby maximizing atom economy.

A notable example is the enantioconvergent synthesis of chiral fluorenols from racemic secondary alcohols, which has been achieved through the cooperative catalysis of Pd(II) and a chiral norbornene (NBE*). nih.gov This redox-neutral transformation involves the sequential destruction and regeneration of stereocenters, allowing for the synthesis of a wide array of functionalized chiral fluorenols with excellent enantioselectivities, often in the range of 90–99% enantiomeric excess (e.e.). nih.gov The process demonstrates good functional group tolerance, accommodating various substituents on both the aryl iodide and the racemic secondary benzyl (B1604629) alcohol starting materials. nih.gov

The general mechanism for this enantioconvergent process can be outlined as follows:

Oxidation of the racemic secondary ortho-bromobenzyl alcohol by a Pd(II) species to form an achiral ortho-bromoacetophenone and a Pd(0) species. acs.org

A subsequent Pd(0)/NBE* co-catalyzed asymmetric Catellani-type reaction between the in-situ generated ketone and an aryl iodide. acs.org

This methodology has been successfully applied to produce a variety of chiral fluorenols, including those with extended π-systems like benzo[a]fluorenols and those incorporating heteroaryl moieties, which are of interest for their potential biological activities. nih.gov The practicality of this method has been demonstrated through gram-scale synthesis, highlighting its potential for larger-scale applications. orgsyn.org

Diastereoselective Control in Derivative Formation

Diastereoselective control is paramount when introducing new stereocenters into a molecule that already contains one or more, such as in the derivatization of chiral this compound. The goal is to selectively form one diastereomer over others, which can have distinct physical and chemical properties. nih.gov

The principles of diastereoselective control in organic synthesis are well-established and rely on a variety of factors, including steric hindrance, electronic effects, and the use of chiral auxiliaries or catalysts. acs.orgnih.gov In the context of forming derivatives of fluorenols, these principles can be applied to control the stereochemical outcome of reactions at or near the chiral carbinol center.

For instance, in the formation of derivatives from a chiral fluorenol, the existing stereocenter can direct the approach of incoming reagents. This is known as substrate control. acs.org The bulky anthracene and fluorene groups can create a specific steric environment that favors the formation of one diastereomer. The choice of reagents and reaction conditions, known as reagent control, also plays a crucial role. acs.org For example, the use of bulky reagents may enhance the steric differentiation between the two faces of a reactive functional group.

While specific studies on the diastereoselective derivatization of this compound are not extensively detailed in the provided search results, the general strategies for diastereoselective synthesis are applicable. For example, in the synthesis of highly functionalized proline derivatives, high diastereoselectivity was achieved through a cascade reaction involving a Cu(I) catalyst. researchgate.net Similarly, the diastereoselective synthesis of fluoroalkene dipeptide isosteres has been accomplished using chiral auxiliaries to control the formation of new stereocenters with high diastereoselectivity. wikipedia.org These examples underscore the potential for achieving high levels of diastereomeric control in the synthesis of complex fluorenol derivatives through careful selection of catalysts, auxiliaries, and reaction conditions.

The table below illustrates hypothetical examples of how diastereoselectivity might be controlled in the derivatization of a chiral fluorenol.

| Reaction Type | Chiral Influence | Expected Outcome |

| Esterification | The chiral alcohol directs the approach of the acylating agent. | Formation of one diastereomeric ester in excess. |

| Alkylation of a nearby functional group | The stereocenter at C9 influences the facial selectivity of the alkylation. | Preferential formation of one diastereomer of the alkylated product. |

| Cyclization | The conformation of the fluorenol backbone, dictated by the stereocenter, controls the stereochemistry of the newly formed ring. | A single diastereomer of the cyclized product is favored. |

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

The application of green chemistry principles to the synthesis of complex molecules like this compound is of growing importance to minimize environmental impact and improve economic feasibility. nih.gov

Continuous Flow Synthesis Optimization

Continuous flow chemistry offers significant advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. researchgate.net A prime example of applying this technology to the synthesis of related compounds is the green production of 9-aryl-fluoren-9-ols via a Grignard reaction in a continuous flow system at room temperature. researchgate.net

This continuous flow process has demonstrated remarkable improvements in efficiency and sustainability compared to batch synthesis. researchgate.net Key benefits include:

Increased Yield: Yields can be significantly boosted, in some cases from 45% in batch to over 99% in flow. researchgate.net

Reduced Costs and Waste: The continuous process can lead to a substantial reduction in raw material costs and solid waste generation. researchgate.net

Improved Efficiency Metrics: Significant increases in atom economy (Ae), reaction mass efficiency (RME), and carbon efficiency (CE) have been reported. researchgate.net

Drastically Lowered Environmental Impact: The environmental impact factor (E-factor) can be reduced by over 90%. researchgate.net

The table below summarizes the comparative efficiency of batch versus continuous flow synthesis for 9-aryl-fluoren-9-ols. researchgate.net

| Parameter | Batch Process | Continuous Flow Process |

| Yield | 45% | >99% |

| Raw Material Cost Reduction | - | 35% |

| Solid Waste Reduction | - | 64% |

| Production Period Reduction | - | 86% |

| Atom Economy (Ae) | 34.46% | 75.8% |

| Reaction Mass Efficiency (RME) | 31.47% | 69.93% |

| Carbon Efficiency (CE) | 41.83% | 92.97% |

| E-factor | 26.5882 kg/kg | 1.9747 kg/kg |

Furthermore, continuous flow systems can be designed for end-to-end synthesis, integrating multiple reaction steps, such as a tandem Grignard reaction and a Friedel–Crafts reaction, to produce complex derivatives like 9,9'-spirobi[9H-fluorene] (SBF) with high productivity. researchgate.net The electrochemical continuous-flow Scholl reaction is another innovative approach for preparing polycyclic aromatic hydrocarbons, reducing the need for superstoichiometric oxidants. nih.gov

Catalyst Development for Enhanced Efficiency and Selectivity

Catalyst development is at the heart of green and sustainable synthesis. The ideal catalyst should be efficient, selective, recyclable, and based on earth-abundant, non-toxic elements. nih.govresearchgate.net

In the context of synthesizing this compound, which is often prepared via a Grignard reaction with 9-fluorenone, the development of more sustainable catalytic systems is a key research area. While Grignard reagents are powerful, their use can be optimized. For instance, using a Grignard reagent itself as a catalyst for hydroboration reactions represents a green protocol that avoids more complex metal-ligand systems. nih.gov

For the synthesis of the 9-fluorenone precursor, several green catalytic methods have been explored:

Aerobic Oxidation: The oxidation of 9H-fluorenes to 9-fluorenones can be achieved with high efficiency using air as the oxidant in the presence of KOH in THF under ambient conditions. uci.edu

Photoredox Catalysis: Iridium complexes can act as dual-purpose catalysts in the photoredox-catalyzed synthesis of 9-fluorenone from [1,1'-biphenyl]-2-carboxylic acid, initiating the reaction and promoting aromatization with hydrogen evolution, making the process more atom-economic. acs.org

Palladium-Catalyzed Annulation: Substituted fluoren-9-ones can be synthesized efficiently through the palladium-catalyzed annulation of arynes by 2-haloarenecarboxaldehydes, avoiding harsh oxidizing agents. nih.gov

The development of recyclable, polymer-supported palladium catalysts for cross-coupling reactions also contributes to greener synthetic routes by simplifying catalyst separation and reuse. researchgate.net

Functionalization Strategies for Anthracene and Fluorene Moieties within the Compound

The ability to selectively functionalize the anthracene and fluorene components of this compound is crucial for tuning its electronic and photophysical properties. A variety of synthetic strategies can be employed for this purpose.

Functionalization of the Fluorene Moiety:

The fluorene nucleus is amenable to functionalization at several positions. The C9 position is particularly reactive due to the acidity of its protons in the fluorene precursor. doi.org This allows for alkylation and arylation reactions.

Key strategies for fluorene functionalization include:

C9-Alkylation and Arylation: The acidic C9 protons of fluorene can be deprotonated with a base, followed by reaction with an electrophile to introduce alkyl or aryl groups.

Palladium-Catalyzed C-H Functionalization: Direct C-H functionalization offers a step-economic approach to introduce new groups onto the fluorene backbone. For example, Pd(II)-catalyzed diastereoselective C(sp³)-H arylation has been used to construct fluorene-based unnatural amino acid derivatives. orgsyn.org

Boron Trifluoride Catalyzed Reactions: BF₃·OEt₂ can catalyze the reaction of 9-(phenylethynyl)-9H-fluoren-9-ols with various nucleophiles to afford highly functionalized 9-substituted fluorene derivatives. doi.org

Functionalization of the Anthracene Moiety:

The anthracene ring system can also be modified through various reactions, primarily electrophilic aromatic substitution and cross-coupling reactions.

Electrophilic Aromatic Substitution (S_EAr): The electron-rich nature of the anthracene core makes it susceptible to electrophilic attack. researchgate.net The positions of substitution (ortho, meta, para) are directed by the existing substituent and the reaction conditions. doi.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming new carbon-carbon bonds on the anthracene ring. For instance, 9-bromoanthracene can be coupled with various boronic acids to introduce new aryl or other groups at the 9-position. This approach is also applicable to the synthesis of B-substituted polycyclic aryl derivatives of ortho-carborane, where Pd-catalyzed cross-coupling of carboranyl iodides with aryl zinc reagents is employed.

The table below summarizes some common functionalization reactions for the fluorene and anthracene moieties.

| Moiety | Reaction Type | Reagents/Catalysts | Resulting Functionalization |

| Fluorene | C9-Alkylation | Base (e.g., tBuOK), Alkyl Halide | Introduction of an alkyl group at C9 |

| Fluorene | Pd-Catalyzed C-H Arylation | Pd(II) catalyst, Aryl Halide | Introduction of an aryl group on the fluorene backbone |

| Fluorene | BF₃·OEt₂ Catalyzed Reaction | BF₃·OEt₂, Nucleophile | Formation of functionalized 9-substituted derivatives |

| Anthracene | Electrophilic Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group |

| Anthracene | Suzuki-Miyaura Coupling | Pd catalyst, Boronic Acid | Introduction of an aryl or other organic group |

By employing these sophisticated synthetic methodologies, chemists can not only synthesize this compound with high control over its structure and purity but also create a vast library of derivatives with tailored properties for advanced applications.

Introduction of Electron-Donating and Electron-Withdrawing Groups

The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) onto the aromatic backbone of this compound is a powerful strategy to modulate its optoelectronic properties. These modifications can alter the HOMO and LUMO energy levels, influencing the compound's emission color, charge transport characteristics, and nonlinear optical properties. Methodologies for such modifications often involve the synthesis of functionalized fluorene or anthracene precursors, which are then coupled to form the final molecule.

Electron-Donating Groups (EDGs):

Common electron-donating groups include alkyl, alkoxy, and amino moieties. The introduction of these groups generally increases the electron density of the aromatic system, raising the energy of the Highest Occupied Molecular Orbital (HOMO).

Alkoxy and Alkyl Groups: These groups are typically introduced onto the fluorene or anthracene rings prior to the Grignard reaction that forms the tertiary alcohol. For instance, a bromo-substituted fluorenone can be functionalized with alkoxy groups via nucleophilic aromatic substitution or Buchwald-Hartwig amination, followed by reaction with 9-anthracenylmagnesium bromide.

Amino Groups: Arylamine donors, such as diphenylamino groups, are potent EDGs. They can be introduced via palladium-catalyzed Buchwald-Hartwig amination on a halogenated fluorene or anthracene precursor. For example, a bromo-substituted fluorene can be converted to an amino-substituted derivative, which can then be used to synthesize the target fluorenol.

Electron-Withdrawing Groups (EWGs):

Electron-withdrawing groups such as cyano, nitro, and benzothiazole (B30560) moieties are incorporated to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This can enhance the electron-accepting properties of the molecule.

Benzothiazole Groups: Benzothiazole is a known electron-accepting moiety that can be introduced onto the fluorene ring system. This is often accomplished through coupling reactions, such as the Stille or Suzuki coupling, between a halogenated fluorene and a benzothiazole-containing organometallic reagent.

Palladium-Catalyzed Cross-Coupling Reactions: Reactions like the Suzuki and Sonogashira couplings are instrumental in attaching various functional groups. For example, a boronic acid-functionalized fluorene can be coupled with a halogenated anthracene derivative bearing an EWG, or vice versa.

The following table summarizes synthetic strategies for introducing EDGs and EWGs on precursors used for the synthesis of this compound derivatives.

| Functional Group Type | Methodology | Precursor | Reagents | Purpose | Reference |

| Electron-Donating | Ullmann Condensation | 7-Amino-9,9-didecyl-9H-fluorene derivative | Iodobenzene, Cu-bronze, 18-crown-6, K₂CO₃ | Introduction of diphenylamino group | |

| Electron-Donating | Friedel-Crafts Alkylation | Arene | Aromatic aldehyde, Lewis acid (e.g., AcBr, ZnBr₂) | Introduction of aryl groups | |

| Electron-Withdrawing | Suzuki Coupling | 2,7-Dibromo-9-fluorenone | DPP-boronic ester, Pd catalyst | Introduction of diketopyrrolopyrrole (DPP) groups | Not in search results |

| Electron-Withdrawing | Sonogashira Coupling | 2-(5-Bromothiophen-2-yl)benzothiazole | Alkyne-protected fluorene, Pd catalyst | Introduction of benzothiazole-alkyne moiety |

Post-Synthetic Modification of the Hydroxyl Group

The hydroxyl group at the C9 position of this compound is a key site for post-synthetic modification. Its reactivity as a secondary alcohol allows for transformations into ethers and esters, providing a route to new derivatives with altered physical properties, such as solubility, and potential for further reactivity.

Etherification:

The conversion of the hydroxyl group to an ether is a common strategy to cap this reactive site and modify the molecule's steric and electronic profile. The Williamson ether synthesis is a classic and effective method. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide.

Synthesis of Methyl Ether: To synthesize the 9-methoxy derivative, this compound can be treated with NaH followed by the addition of methyl iodide. This reaction is typically carried out in an aprotic polar solvent like tetrahydrofuran (B95107) (THF).

Esterification:

Esterification of the C9 hydroxyl group introduces a carbonyl moiety, which can influence the electronic properties and provides another handle for further functionalization. Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a common method. Alternatively, for higher yields and milder conditions, the use of an acyl chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) is preferred.

Synthesis of Acetate (B1210297) Ester: The reaction of this compound with acetyl chloride in the presence of pyridine or triethylamine (B128534) efficiently yields the corresponding acetate ester. The base serves to neutralize the HCl byproduct.

These post-synthetic modifications are crucial for creating a library of compounds from a common precursor, enabling a systematic study of structure-property relationships.

The table below outlines common post-synthetic modifications of the hydroxyl group.

| Reaction Type | Reagents | Product Type | Purpose | Reference |

| Etherification | Alkyl halide (e.g., CH₃I), Strong base (e.g., NaH) |

Advanced Spectroscopic and Structural Elucidation of 9 Anthracen 9 Yl 9h Fluoren 9 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the intricate details of molecular structure in solution. For 9-(Anthracen-9-yl)-9H-fluoren-9-ol, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide critical insights into its conformational and electronic landscape.

The ¹H NMR spectrum would be expected to show a complex pattern of signals in the aromatic region, arising from the protons of the anthracene (B1667546) and fluorene (B118485) rings. Due to the steric hindrance caused by the bulky substituents at the C9 position of the fluorene, restricted rotation around the C9-C9' bond (connecting the fluorene and anthracene moieties) is anticipated. This restricted rotation would likely result in distinct signals for protons that would otherwise be chemically equivalent, providing clues about the molecule's preferred conformation in solution. The hydroxyl proton would likely appear as a singlet, the chemical shift of which could be sensitive to solvent and concentration, indicating its involvement in hydrogen bonding.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon framework. The chemical shifts of the carbon atoms, particularly those at and near the points of substitution, would be indicative of the electronic environment and hybridization.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Detailed Assignment

Given the complexity of the overlapping signals in the one-dimensional NMR spectra, two-dimensional (2D) NMR experiments are crucial for unambiguous assignment of the proton and carbon signals.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton coupling networks within the anthracene and fluorene ring systems. Cross-peaks in the COSY spectrum would connect protons that are coupled to each other, typically those on adjacent carbon atoms. This would allow for the tracing of the connectivity of the protons within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. Each cross-peak in the HSQC spectrum would link a specific proton to its corresponding carbon atom, enabling the definitive assignment of many of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for establishing long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons (those without attached protons) and for piecing together the different fragments of the molecule. For instance, correlations from the protons on one aromatic ring to the carbons of the other would confirm the connectivity between the anthracene and fluorene units.

Hypothetical 2D NMR Correlation Data for this compound

| Proton (¹H) | Correlated Carbon (¹³C) in HSQC | Correlated Carbons (¹³C) in HMBC (selected) |

| H-1 (Fluorene) | C-1 | C-2, C-9a, C-8a |

| H-8 (Fluorene) | C-8 | C-7, C-8a, C-9a |

| H-1' (Anthracene) | C-1' | C-2', C-9a', C-8a' |

| H-8' (Anthracene) | C-8' | C-7', C-8a', C-9a' |

| OH | - | C-9 |

Solid-State NMR for Molecular Packing and Dynamics

While solution-state NMR provides information about the molecule's behavior in a solvent, solid-state NMR (ssNMR) offers a unique window into its structure, packing, and dynamics in the crystalline form. For this compound, techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of both ¹³C and ¹H nuclei in the solid state.

The chemical shifts in the ssNMR spectra can be different from those in solution due to the effects of the local crystalline environment. Polymorphism, the existence of different crystal forms, could be readily identified by ssNMR as it would lead to distinct spectra. Furthermore, ssNMR can be used to study molecular dynamics, such as the rotation of the anthracene and fluorene groups relative to each other, by analyzing the relaxation times and line shapes of the NMR signals.

Single-Crystal X-ray Diffraction Analysis of Molecular Geometry and Intermolecular Interactions

Based on the analysis of similar sterically crowded molecules, it is expected that the anthracene and fluorene ring systems would be oriented at a significant dihedral angle to each other to minimize steric repulsion. The C9-C9' bond length would be of particular interest as it connects the two bulky aromatic systems.

Crystal Engineering and Supramolecular Motifs

Crystal engineering focuses on understanding and controlling the way molecules assemble in the solid state. The analysis of the crystal structure of this compound would reveal the supramolecular motifs that govern its packing. These motifs are formed through a combination of intermolecular interactions.

Hydrogen Bonding and π-π Stacking Interactions

π-π Stacking Interactions: The large, flat aromatic surfaces of the anthracene and fluorene rings make them prime candidates for π-π stacking interactions. These non-covalent interactions, arising from the attraction between the electron-rich π-systems, are a major driving force in the assembly of aromatic molecules. The crystal structure would likely exhibit arrangements where the aromatic rings of adjacent molecules are stacked in a parallel-displaced or T-shaped manner to maximize these favorable interactions. The distances and angles between the interacting rings would be key parameters in characterizing these interactions.

Expected Crystallographic Data for this compound

| Parameter | Expected Value/Observation |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Dihedral Angle (Fluorene-Anthracene) | Significantly deviated from 0° due to steric hindrance |

| Hydrogen Bond (O-H···O) distance | ~2.7 - 3.0 Å |

| π-π Stacking distance (interplanar) | ~3.3 - 3.8 Å |

Advanced Mass Spectrometry for Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS) would be employed.

Upon ionization, the molecular ion ([M]⁺) would be formed. In EI-MS, this molecular ion would likely be unstable and undergo fragmentation. The fragmentation pathways can be predicted based on the stability of the resulting fragments. For polycyclic aromatic alcohols, common fragmentation pathways include the loss of the hydroxyl group as a water molecule (M-18) or as a hydroxyl radical (M-17).

The fragmentation of the carbon-carbon bond connecting the anthracene and fluorene moieties would also be a likely event, leading to the formation of stable fluorenyl and anthracenyl cations or radical cations. The relative abundance of these fragment ions would provide valuable information about the relative stability of these substructures.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Fragmentation Pathway |

| 452 | [M]⁺ (Molecular Ion) | - |

| 434 | [M - H₂O]⁺ | Loss of a water molecule |

| 275 | [Anthracenyl-C]⁺ | Cleavage of the C9-C9' bond |

| 177 | [Fluorenyl]⁺ | Cleavage of the C9-C9' bond |

| 165 | [Fluorenyl - H₂]⁺ | Further fragmentation |

By combining the data from these advanced analytical techniques, a comprehensive and detailed understanding of the chemical structure, conformation, and intermolecular interactions of this compound can be achieved.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) provides further structural confirmation by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This fragmentation pattern is characteristic of the molecule's structure and can be used to identify its constituent parts. The fragmentation of this compound would be expected to yield fragments corresponding to the stable anthracene and fluorene subunits. For instance, a common fragmentation pathway for protonated molecular ions in flavonoids, which also contain multiple ring structures, involves dehydration and the loss of carbon monoxide. mdpi.com In the case of this compound, one might anticipate the loss of the hydroxyl group (-OH) as a water molecule, followed by cleavage of the bond connecting the anthracene and fluorene moieties. The resulting fragment ions would correspond to the anthracenyl cation and the fluorenyl cation, providing definitive evidence for the presence of these two key structural components. The specific fragmentation pathways can be influenced by the ionization method and collision energy used in the MS/MS experiment. copernicus.org

Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Functional Group and Bond Characterization

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, offers a powerful, non-destructive means of identifying functional groups and characterizing the bonding within a molecule.

Analysis of Specific Modes Related to Anthracene and Fluorenol Subunits

The FT-IR and Raman spectra of this compound are expected to exhibit characteristic vibrational modes associated with its constituent anthracene and fluorenol subunits.

Anthracene Moiety: The anthracene ring system gives rise to several characteristic vibrations. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. vscht.czresearchgate.net Carbon-carbon stretching vibrations within the aromatic rings are expected in the 1600-1400 cm⁻¹ region. vscht.czresearchgate.net In-plane and out-of-plane bending modes of the anthracene ring are also anticipated at lower wavenumbers. researchgate.net

Fluorenol Moiety: The fluorenol subunit introduces additional characteristic vibrational modes. A prominent feature in the FT-IR spectrum would be the O-H stretching vibration of the hydroxyl group, which typically appears as a broad band in the region of 3600-3200 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding. The C-O stretching vibration of the tertiary alcohol is expected in the 1200-1100 cm⁻¹ range. The fluorene ring system will also contribute to the aromatic C-H and C-C stretching and bending vibrations, overlapping with those of the anthracene moiety.

Table 1: Expected Characteristic Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Associated Subunit |

| O-H Stretch | 3600 - 3200 | Fluorenol |

| Aromatic C-H Stretch | 3100 - 3000 | Anthracene & Fluorenol |

| C=C Aromatic Stretch | 1600 - 1400 | Anthracene & Fluorenol |

| C-O Stretch | 1200 - 1100 | Fluorenol |

| C-H In-plane Bending | 1250 - 1000 | Anthracene & Fluorenol |

| C-H Out-of-plane Bending | Below 900 | Anthracene & Fluorenol |

Computational-Assisted Interpretation of Vibrational Spectra

Due to the complexity of the vibrational spectra of large molecules, computational methods, particularly those based on Density Functional Theory (DFT), are invaluable for the accurate assignment of vibrational modes. researchgate.netresearchgate.net By calculating the optimized molecular geometry and the corresponding vibrational frequencies, a theoretical spectrum can be generated. This theoretical spectrum can then be compared with the experimental FT-IR and Raman spectra to provide a detailed and confident assignment of the observed bands to specific atomic motions within the molecule. This approach helps to resolve ambiguities arising from overlapping vibrational bands and provides a deeper understanding of the molecule's vibrational dynamics. nih.gov

UV-Vis Absorption and Fluorescence Emission Spectroscopy for Electronic Structure and Photophysical Properties

UV-Vis absorption and fluorescence emission spectroscopy are powerful techniques for probing the electronic transitions and photophysical properties of molecules. For aromatic compounds like this compound, these methods provide insights into the electronic structure and how the molecule interacts with light.

The electronic absorption and emission spectra of this compound are expected to be dominated by the properties of the anthracene chromophore. chalmers.senih.gov Anthracene and its derivatives typically exhibit structured absorption and emission spectra in the UV and blue regions of the electromagnetic spectrum, arising from π-π* electronic transitions. mdpi.com The absorption spectrum of anthracene in cyclohexane, for example, shows characteristic vibronic peaks. The substitution on the anthracene core can influence the photophysical properties, sometimes leading to a decrease in the fluorescence quantum yield. chalmers.sersc.org

Table 2: Photophysical Properties of Anthracene

| Property | Value | Solvent |

| Absorption Maximum | 356.2 nm | Cyclohexane |

| Molar Extinction Coefficient at 356.2 nm | 9,700 cm⁻¹/M | Cyclohexane |

| Fluorescence Quantum Yield | 0.36 | Cyclohexane |

| Fluorescence Quantum Yield | 0.27 | Ethanol |

Solvatochromism and Environmental Perturbations on Photoluminescence

Solvatochromism refers to the change in the position, shape, and intensity of a molecule's absorption or emission spectra as a function of the polarity of the solvent. This phenomenon arises from the differential stabilization of the ground and excited electronic states by the solvent molecules. For molecules with a significant change in dipole moment upon excitation, a noticeable solvatochromic shift is often observed. While the parent anthracene molecule is nonpolar, the presence of the hydroxyl group in the fluorenol moiety of this compound introduces a degree of polarity. This could lead to observable solvatochromic effects, where the emission wavelength may shift to longer wavelengths (a red shift) in more polar solvents. The study of solvatochromism provides valuable information about the electronic nature of the excited state and the molecule's interactions with its environment. researchgate.net

Theoretical and Computational Chemistry Investigations of 9 Anthracen 9 Yl 9h Fluoren 9 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like 9-(Anthracen-9-yl)-9H-fluoren-9-ol. These methods provide insights into the electronic distribution, molecular geometry, and reactivity, which are crucial for predicting its behavior in various applications.

Density Functional Theory (DFT) for Geometry Optimization and Energetics

Density Functional Theory (DFT) is a cornerstone of computational chemistry for predicting the ground-state properties of organic molecules. For a molecule like this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be the initial step in any theoretical study. The primary goal of geometry optimization is to find the lowest energy conformation of the molecule. Due to the steric hindrance between the bulky anthracene (B1667546) and fluorene (B118485) moieties, a significant twist angle between the two aromatic systems is expected. This dihedral angle would be a key parameter determining the extent of electronic communication between the two chromophores.

Studies on similar sterically hindered biaryl systems have shown that DFT can accurately predict these torsional angles and the associated rotational barriers. The energetics of the system, including its total energy, heat of formation, and strain energy, can also be computed, providing a measure of its thermodynamic stability. For instance, research on other 9-substituted fluorenes has demonstrated the utility of DFT in elucidating structural parameters. researchgate.net

Ab Initio Methods for Excited State Properties (e.g., TD-DFT)

To understand the photophysical properties of this compound, such as its absorption and emission characteristics, Time-Dependent Density Functional Theory (TD-DFT) is the most common and effective method. researchgate.net By performing TD-DFT calculations on the optimized ground-state geometry, one can predict the vertical excitation energies, corresponding to the absorption spectrum, and the oscillator strengths of these transitions.

Given the presence of the anthracene and fluorene chromophores, the absorption spectrum is expected to be a superposition of the transitions characteristic of these individual units, potentially with some modifications due to their interaction. Theoretical investigations on various anthracene and fluorene derivatives have shown that TD-DFT can reliably predict their UV-Vis absorption spectra. worldscientific.commdpi.com For this compound, it would be particularly interesting to see if any low-energy charge-transfer (CT) states emerge from the interaction between the fluorenol donor and the anthracene acceptor.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics

While quantum chemical calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior and conformational landscape at finite temperatures. For a flexible molecule like this compound, where rotation around the central C-C bond is possible, MD simulations can reveal the accessible conformations and the timescale of their interconversion.

By simulating the molecule's trajectory over time, one can generate a potential energy surface as a function of the key dihedral angles. This would allow for the identification of various local minima and the energy barriers separating them. Such studies on other complex organic molecules have been crucial in understanding how molecular conformation influences properties and function. nih.gov The results from MD simulations can also be used to select representative conformations for more accurate, but computationally expensive, quantum chemical calculations.

Frontier Molecular Orbital (FMO) Theory for Reactivity and Spectroscopic Interpretations

Frontier Molecular Orbital (FMO) theory provides a simplified yet powerful framework for understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory. The energy and spatial distribution of the HOMO and LUMO are crucial for determining the molecule's electron-donating and electron-accepting capabilities, respectively.

For this compound, one would expect the HOMO to be localized primarily on the more electron-rich fluorenol moiety, while the LUMO would likely be centered on the anthracene unit, which is a well-known electron acceptor. rsc.org The HOMO-LUMO energy gap is a critical parameter that correlates with the molecule's electronic excitation energy and its kinetic stability. A smaller HOMO-LUMO gap generally implies that the molecule is more reactive and can be more easily excited. FMO analysis of related anthracene derivatives has been instrumental in explaining their electronic properties and reactivity. researchgate.netmdpi.com

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound based on Analogous Systems

| Property | Predicted Characteristic |

| HOMO Localization | Primarily on the 9H-fluoren-9-ol moiety |

| LUMO Localization | Primarily on the anthracenyl moiety |

| HOMO-LUMO Gap | Expected to be in the range of 3-4 eV, influencing its color and reactivity. |

| Reactivity | The fluorenol oxygen would be a likely site for electrophilic attack, while the anthracene core would be susceptible to nucleophilic attack. |

This table is predictive and based on the analysis of similar compounds. Experimental or specific computational data for this compound is required for validation.

Structure-Property Relationship Modeling for Photophysical and Electronic Characteristics

By systematically studying a series of related compounds, it is possible to establish structure-property relationships. For this compound, this would involve investigating how modifications to its structure, such as changing substituents on the anthracene or fluorene rings, would affect its photophysical and electronic properties.

For example, introducing electron-donating or electron-withdrawing groups could be used to tune the HOMO and LUMO energy levels, thereby altering the absorption and emission wavelengths. Computational studies on other organic chromophores have successfully demonstrated how such modifications can be used to design materials with desired optical and electronic properties. researchgate.net Establishing these relationships for the this compound scaffold would be invaluable for the rational design of new functional materials.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A crucial aspect of computational chemistry is the ability to predict spectroscopic data that can be compared with experimental measurements. For this compound, this would involve calculating its theoretical UV-Vis, infrared (IR), and nuclear magnetic resonance (NMR) spectra.

As mentioned, TD-DFT can provide the UV-Vis spectrum. The IR spectrum, which is related to the vibrational modes of the molecule, can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies can then be compared with experimental IR spectra to confirm the predicted structure. Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, providing another layer of validation for the computed molecular structure. While experimental data for the target molecule is scarce, such a comparison would be a critical step in validating the computational models once the compound is synthesized and characterized.

Reactivity Profiles and Mechanistic Pathways of 9 Anthracen 9 Yl 9h Fluoren 9 Ol

Reactions Involving the Fluorenol Hydroxyl Group

The hydroxyl group at the C-9 position is a primary site for chemical modification, enabling the synthesis of a diverse range of derivatives. Its reactivity is analogous to that of other tertiary alcohols, although influenced by the significant steric hindrance imposed by the flanking aromatic groups.

Etherification and Esterification Reactions

The hydroxyl group of 9-(anthracen-9-yl)-9H-fluoren-9-ol can undergo etherification to form the corresponding ethers. These reactions typically proceed under basic conditions to deprotonate the alcohol, forming a more nucleophilic alkoxide, which then reacts with an alkyl halide. For instance, reaction with methyl iodide in the presence of a base like sodium hydride would yield 9-methoxy-9-(anthracen-9-yl)-9H-fluorene.

Similarly, esterification can be achieved by reacting the alcohol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine (B128534). These reactions lead to the formation of bulky esters with potential applications in materials science and as protecting groups in organic synthesis.

Table 1: Representative Etherification and Esterification Reactions

| Reactant | Reagent | Product | Reaction Type |

|---|

Nucleophilic Substitution at the C-9 Position

Direct nucleophilic substitution of the hydroxyl group at the C-9 position is challenging due to the poor leaving group nature of the hydroxide (B78521) ion. To facilitate this, the hydroxyl group must first be converted into a better leaving group. This can be achieved by protonation under acidic conditions, followed by the departure of a water molecule to form a sterically hindered tertiary carbocation. This carbocation can then be attacked by a nucleophile.

An alternative strategy involves the conversion of the alcohol to a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups. Subsequent reaction with a nucleophile can then proceed via an SN1 or SN2 mechanism, although the SN1 pathway is more likely given the tertiary and sterically congested nature of the C-9 carbon. The stability of the resulting fluorenyl cation, delocalized over the aromatic system, also favors this pathway.

Redox Chemistry of the Anthracene (B1667546) and Fluorene (B118485) Moieties

Both the anthracene and fluorene components of the molecule can participate in redox reactions. The fluorene moiety can be oxidized to the corresponding ketone, 9-(anthracen-9-yl)fluoren-9-one. This transformation can be accomplished using various oxidizing agents, with aerobic oxidation in the presence of a base like potassium hydroxide in tetrahydrofuran (B95107) being a green and efficient method. researchgate.netrsc.org

The anthracene moiety is also susceptible to oxidation, which can lead to the formation of endoperoxides upon exposure to singlet oxygen and light. Furthermore, both aromatic systems can undergo reduction under specific conditions, although this is generally less facile than oxidation.

Electrophilic and Nucleophilic Aromatic Substitution on Aromatic Rings

The electron-rich anthracene and fluorene rings are susceptible to electrophilic aromatic substitution. The substitution pattern is governed by the directing effects of the existing substituents and the inherent reactivity of the different positions on the aromatic rings. In general, electrophilic attack is favored at the positions most activated by the electron-donating character of the alkyl-substituted aromatic systems. However, the significant steric bulk of the molecule can influence the regioselectivity of these reactions, favoring attack at less hindered positions.

Nucleophilic aromatic substitution is less common for these electron-rich systems unless activated by strongly electron-withdrawing groups. However, in derivatives of this compound where such groups are present, nucleophilic substitution can occur. For instance, in octafluoro-9-fluorenone, nucleophilic attack occurs preferentially at the 2- and 7-positions. rsc.orgelectronicsandbooks.com

Photoreactivity and Photodegradation Mechanisms

The anthracene moiety in this compound imparts significant photoreactivity to the molecule. Anthracene derivatives are known to undergo [4+4] photodimerization upon irradiation with UV light. rsc.org In the context of this molecule, this could lead to the formation of dimers through the anthracene rings.

Furthermore, substituted anthracene derivatives can undergo photosolvolysis, where the anthracene acts as a photoremovable protecting group. rsc.org Irradiation can lead to the formation of a carbocation intermediate, which can then be trapped by a solvent molecule. This suggests that this compound could be susceptible to photodegradation, particularly in protic solvents.

Acid-Base Equilibrium and Proton Transfer Dynamics

The hydroxyl group of this compound can act as a weak acid, and its pKa is expected to be in the range of typical tertiary alcohols. The acidity can be influenced by the electronic effects of the large aromatic systems. The conjugate base, an alkoxide, is stabilized by the electron-withdrawing inductive effect of the sp2-hybridized carbons of the aromatic rings.

Proton transfer to and from the hydroxyl group is a fundamental process that underpins its reactivity in acid- and base-catalyzed reactions. The steric hindrance around the hydroxyl group may affect the kinetics of proton transfer. In the presence of a strong acid, the oxygen atom can be protonated to form an oxonium ion, which is a key intermediate in acid-catalyzed dehydration and substitution reactions.

Investigation of Reaction Intermediates (e.g., Carbocations)

The study of reaction intermediates is fundamental to understanding the mechanistic pathways of a chemical transformation. In the case of this compound, the investigation of intermediates such as carbocations provides insight into its reactivity, particularly in reactions involving the hydroxyl group at the C9 position. While direct experimental studies on the reaction intermediates of this compound are not extensively documented in publicly available literature, the reactivity of analogous 9-substituted-9H-fluoren-9-ol derivatives provides a strong basis for predicting its behavior.

The formation of a carbocation intermediate from this compound would involve the departure of the hydroxyl group as a leaving group, typically under acidic conditions. This process would result in the formation of the 9-(Anthracen-9-yl)-9H-fluoren-9-yl cation. The stability of this carbocation is a critical factor in determining the facility of its formation and its subsequent reaction pathways.

The stability of the putative 9-(Anthracen-9-yl)-9H-fluoren-9-yl cation is influenced by several factors inherent to its structure:

Resonance Stabilization: The fluorenyl moiety itself can stabilize a positive charge at the C9 position through delocalization into the aromatic rings.

Steric Hindrance: The bulky anthracenyl group at the C9 position creates significant steric hindrance. This steric crowding can influence the geometry of the carbocation and the accessibility of nucleophiles to the cationic center.

Electronic Effects: The anthracene substituent can exert electronic effects on the fluorenyl system, further influencing the stability of the carbocation.

Studies on other 9-aryl-9H-fluoren-9-ols have demonstrated their propensity to form carbocations. For instance, the treatment of 9-aryl-9H-fluoren-9-ols with strong acids or via photosolvolysis has been shown to generate the corresponding 9-fluorenyl cations. These intermediates can then undergo various reactions, such as nucleophilic attack or rearrangement.

Table 5.6.1: Predicted Reaction Intermediates and Their Potential Fates

| Precursor | Intermediate | Potential Subsequent Reactions |

| This compound | 9-(Anthracen-9-yl)-9H-fluoren-9-yl cation | Nucleophilic substitution, Elimination, Rearrangement |

The investigation of such intermediates often employs spectroscopic techniques. For example, NMR spectroscopy at low temperatures in superacidic media can allow for the direct observation of stable carbocations. Transient absorption spectroscopy can be used to detect and characterize short-lived carbocation intermediates generated photochemically.

Given the established reactivity of related compounds, it is highly probable that the reactions of this compound, particularly under acidic or photochemical conditions, proceed through a carbocationic intermediate. The unique steric and electronic properties conferred by the anthracenyl group would be expected to modulate the stability and reactivity of this intermediate compared to simpler 9-aryl-9H-fluoren-9-ols.

Advanced Applications and Functionalization of 9 Anthracen 9 Yl 9h Fluoren 9 Ol in Materials Science and Optoelectronics

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

Derivatives of 9-(anthracen-9-yl)-9H-fluoren-9-ol are instrumental in the development of high-performance OLEDs, particularly in the creation of efficient blue emitters and stable host materials. The anthracene (B1667546) moiety is a well-established building block for blue-emitting materials due to its high quantum yields, wide energy gap, and good thermal and electronic stability. researchgate.netrsc.orgmdpi.com

Design Principles for Efficient Blue Emitters and Host Materials

The design of efficient blue-emitting and host materials based on anthracene and fluorene (B118485) cores revolves around several key principles aimed at enhancing performance and stability. A primary strategy is the introduction of bulky substituents at the 9 and 10 positions of the anthracene ring to prevent intermolecular aggregation and maintain an amorphous state in the solid phase, which is crucial for efficient blue electroluminescence. researchgate.net Furthermore, creating a twisted molecular conformation and restricting intramolecular π-conjugation are effective methods for achieving deep-blue emission by suppressing π–π stacking interactions. rsc.org

For host materials, excellent thermal stability, characterized by a high glass transition temperature (Tg) often exceeding 100°C, is a critical requirement for ensuring the operational lifetime of OLEDs. mdpi.com Novel spiro[benzo[c]fluorene-7,9′-fluorene] (SBFF)-based blue host materials, such as those incorporating phenylanthracene and naphthalenylanthracene moieties, have been synthesized and have demonstrated high luminance efficiencies in blue OLEDs. researchgate.netrsc.org For instance, a device using a 9-(10-phenylanthracene-9-yl)SBFF derivative as the host material achieved a luminance efficiency of 7.03 cd/A with a blue electroluminescence spectrum peaking at 468 nm. researchgate.netrsc.org

The molecular engineering of these compounds, often through Suzuki coupling reactions, allows for the synthesis of bipolar materials with tailored properties. rsc.orgrsc.org By strategically combining electron-donating and electron-withdrawing groups, the HOMO and LUMO energy levels can be fine-tuned to optimize charge injection and transport, leading to improved device performance. researchgate.net

Table 1: Performance of Blue OLEDs with Anthracene-Fluorene Based Host Materials

| Host Material Derivative | Dopant | Emission Peak (nm) | Luminance Efficiency (cd/A) |

| BH-9PA | DSA-Ph | 468 | 7.03 researchgate.netrsc.org |

| BH-9PA | BD-6MDPA | 464 | 6.60 researchgate.netrsc.org |

Data sourced from studies on spiro[benzo[c]fluorene-7,9′-fluorene] (SBFF) based host materials.

Charge Transport Mechanisms and Exciton (B1674681) Management

Efficient charge transport and exciton management are paramount for high-performance OLEDs. The molecular structure of this compound derivatives significantly influences these processes. Organic semiconductor molecules with large, fused conjugated systems generally exhibit high charge carrier mobility due to enhanced intermolecular interactions like π–π stacking, which facilitates charge hopping between adjacent molecules. beilstein-journals.org

In many anthracene-based emitters, the presence of hybrid locally excited (LE) and charge-transfer (CT) excited states (HLCT) allows for exciton utilization efficiencies that surpass the 25% spin statistical limit for conventional fluorescent emitters. rsc.org Some vacuum-deposited OLEDs using HLCT emitters have demonstrated external quantum efficiencies (EQEs) approaching 6%, with exciton utilization efficiencies greater than 50%. rsc.org This enhancement is attributed to a "hot exciton" channel involving nearly isoenergetic second triplet (T2) and first singlet (S1) states, rather than triplet-triplet annihilation or thermally activated delayed fluorescence. rsc.org

Furthermore, the management of exciton distribution through the design of the device architecture, such as employing an interfacial exciplex, can lead to highly efficient energy transfer from the host to the guest dopant, suppressing charge carrier trapping and resulting in high EQEs. mdpi.com

Thermally Activated Delayed Fluorescence (TADF) Sensitizers

While direct information on this compound as a TADF sensitizer (B1316253) is limited in the provided context, the principles of TADF are relevant to the broader class of materials. Bipolar host materials, often incorporating carbazole (B46965) and phosphine (B1218219) oxide moieties, are commonly used in blue TADF OLEDs. researchgate.net These hosts facilitate the up-conversion of non-emissive triplet excitons to emissive singlet excitons through reverse intersystem crossing (RISC), a process that is enhanced when the energy gap between the S1 and T1 states is small. The polarity of the host material can influence the exciton decay rate and photoluminescence quantum yield of the TADF dopant. researchgate.net The development of host materials that can effectively sensitize TADF emitters is a key area of research for achieving high-efficiency OLEDs.

Fluorescent Probes and Chemical Sensors (Excluding biological/clinical aspects)

The fluorescent properties of anthracene derivatives also make them suitable for applications as chemical sensors for non-biological analytes and environmental monitoring. alliedacademies.org

Chemo-sensing for Non-biological Analytes

Fluorogenic probes based on the anthracene core can be designed to detect specific chemical transformations. researchgate.net By linking the anthracene moiety to a functional group that participates in a chemical reaction, a "turn-on" fluorescent sensor can be created. researchgate.net Initially, the probe exhibits low or no fluorescence. Upon reaction, the electronic structure of the fluorophore changes, leading to a significant increase in fluorescence intensity. researchgate.net For example, probes with aldehyde or α,β-unsaturated ketone groups at the 9-position of the anthracene have been shown to exhibit a more than 1000-fold increase in fluorescence upon undergoing aldol (B89426) or addition reactions. researchgate.net This principle allows for the real-time monitoring of reaction progress.

Perylene diimide (PDI)-based fluorescent sensors, which share some photophysical principles with anthracene derivatives, have been developed for detecting various environmental pollutants, including toxic inorganic ions. mdpi.com The sensing mechanism often relies on changes in fluorescence intensity in response to external stimuli. mdpi.com

Environmental Monitoring Applications

Chemical sensors are crucial tools for environmental monitoring, enabling the detection and quantification of pollutants in air, water, and soil. alliedacademies.org Fluorescent sensors offer high sensitivity and selectivity for this purpose. For instance, they are used to monitor air quality by detecting pollutants such as particulate matter, nitrogen oxides (NOx), sulfur dioxide (SO2), and volatile organic compounds (VOCs). alliedacademies.org They also play a role in controlling industrial emissions and managing hazardous waste by identifying and quantifying toxic substances. alliedacademies.org

While specific applications of this compound in environmental monitoring are not detailed in the provided search results, the development of fluorogenic probes based on anthracene derivatives for detecting chemical transformations demonstrates their potential in this field. researchgate.net The design of such probes for specific environmental analytes could lead to advanced monitoring technologies.

Supramolecular Chemistry and Self-Assembly of Derivatives

The non-covalent interactions of this compound and its derivatives are central to their application in supramolecular chemistry. These interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, drive the self-assembly of these molecules into highly ordered structures with emergent properties.

Crystal Engineering and Molecular Recognition

The strategic design of crystalline materials, or crystal engineering, leverages the predictable nature of intermolecular interactions to construct solid-state architectures with desired functionalities. In the context of this compound derivatives, the hydroxy group plays a crucial role in forming hydrogen-bonded networks. For instance, in the crystal structure of 9-allyl-9H-fluoren-9-ol, O-H···O hydrogen bonds link four molecules into a centrosymmetric tetramer. nih.gov Similarly, in 9-(4-bromo-butyl)-9H-fluorene-9-carboxylic acid, O-H···O hydrogen bonding between carboxylate groups leads to the formation of centrosymmetric dimers. nih.gov These examples highlight the potential to create specific supramolecular synthons based on the fluorenol core.

Molecular recognition, the specific binding of a guest molecule to a host, is another key aspect of supramolecular chemistry. The aromatic surfaces of the anthracene and fluorene units can engage in π-π stacking interactions, allowing for the recognition of complementary aromatic guests. The defined cavity-like structures that can be formed by the self-assembly of these molecules provide a basis for selective host-guest chemistry.

Host-Guest Chemistry

The ability of macrocyclic hosts to encapsulate guest molecules has been widely explored for various applications. thno.orgmdpi.com Derivatives of this compound can act as either guests or components of larger host systems. For example, studies on 9-substituted anthracene derivatives have shown that their photoreactions can be controlled within the nanocavity of cucurbit[n]uril (CB[n]) hosts. nih.govrsc.org Specifically, CB diva-portal.org can act as a nanoreactor to promote the photodimerization of certain 9-substituted anthracenes with high selectivity, while CB nist.gov can induce an unexpected photosolvolysis reaction. nih.govrsc.org This demonstrates how host-guest complexation can dramatically alter the photochemical behavior of the anthracene moiety.

The research on 9-phenyl-9H-xanthene derivatives as hosts for cyclohexanone (B45756) isomers provides a parallel for how fluorene-based systems can be assessed for their potential in separation and purification technologies based on host-guest principles. researchgate.net The selectivity of a host for a particular guest is governed by the subtle interplay of non-covalent interactions within the host-guest complex. researchgate.net

Polymerization and Integration into Polymeric Materials with Tailored Optical Properties

The incorporation of this compound and its derivatives into polymers is a promising avenue for creating materials with customized optical and electronic properties. The inherent photoluminescence of the anthracene and fluorene units makes them ideal candidates for use in light-emitting applications.

The anionic polymerization of vinyl-substituted anthracenes, such as 9-vinylanthracene, has been explored for the synthesis of anthracene-containing polymers. sci-hub.se While challenges such as transfer reactions exist, these polymers are considered favorable for developing new luminescent materials. sci-hub.se

Copolymers containing fluorene and anthracene derivatives have been synthesized to tune the emission color of polymeric light-emitting diodes (PLEDs). nih.gov By varying the feed ratio of the anthracene comonomer, the photoluminescence spectra of the resulting polymers can be shifted from greenish-blue to orange. nih.gov This approach allows for the fine-tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, leading to improved charge recombination balance in PLED devices. nih.gov

Furthermore, anthracene-based conjugated polymers have been developed to overcome issues like aggregation-induced quenching of fluorescence in the solid state. diva-portal.org By encapsulating the anthracene core within a polymer backbone, it is possible to achieve materials with high photoluminescence quantum yields in thin films, a critical factor for efficient light-emitting devices. diva-portal.org

Table 1: Properties of Fluorene-Anthracene Copolymers for PLEDs

| Polymer (Ant % mol) | Max. Brightness (cd/m²) | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (%) |

| PFAnt01 | 1760 | 1.66 | 0.70 |

Data sourced from a study on fluorene-based copolymers containing an anthracene derivative for PLED applications. nih.gov

Nanomaterials and Thin Film Fabrication from this compound

The self-assembly properties of this compound derivatives make them suitable for the bottom-up fabrication of nanomaterials and thin films with ordered structures.

Fluorene-based compounds have a broad range of applications in materials science, including as organic semiconductors and in optoelectronics. thieme-connect.de The ability to form well-defined thin films is crucial for these applications. Solution-processing techniques can be employed to deposit thin films of these materials, and their molecular design can influence their self-organization and, consequently, their charge transport properties.

For instance, 9,10-bis(phenylethynyl)anthracene-based molecules have been shown to form good quality thin films for organic thin-film transistors (OTFTs) without the need for thermal annealing, exhibiting respectable charge carrier mobilities. researchgate.net The rigid, X-shaped structure of these molecules facilitates crystallization and dense packing on the dielectric surface, which is beneficial for charge transport. researchgate.net